

# 2-Hydroxybenzohydrazide: A Technical Guide to Melting Point and Solubility

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## Compound of Interest

Compound Name: 2-Hydroxybenzohydrazide

Cat. No.: B147611

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This document provides a comprehensive technical overview of the physicochemical properties of **2-Hydroxybenzohydrazide** (also known as Salicylhydrazide), focusing on its melting point and solubility. The information is compiled from various scientific sources to serve as a reliable guide for laboratory and development applications.

## Physicochemical Data

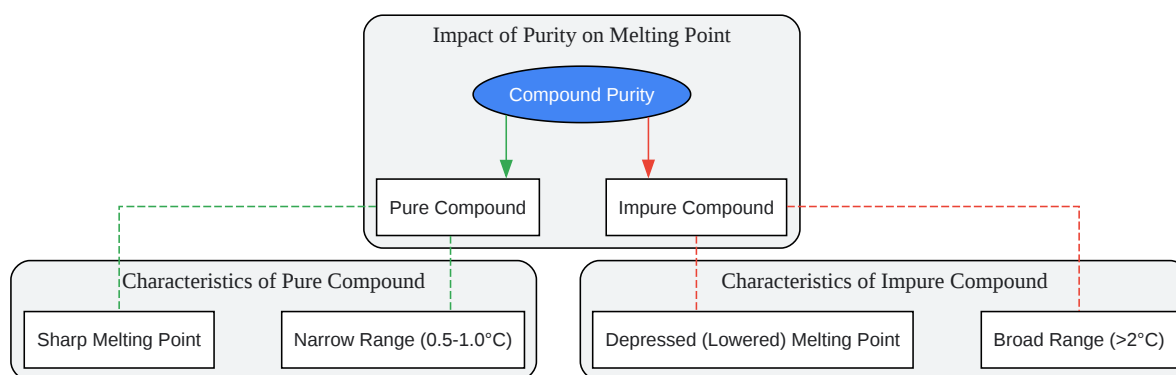
The melting point and solubility are critical parameters for the characterization, purification, and formulation of **2-Hydroxybenzohydrazide**.

The melting point of a compound is a key indicator of its purity. For a pure crystalline solid, the melting range is typically sharp and narrow. The presence of impurities generally leads to a depression and broadening of the melting point range.<sup>[1][2]</sup> Data from various suppliers and studies are summarized below.

Table 1: Reported Melting Points of **2-Hydroxybenzohydrazide**

Melting Point Range (°C)	Source	Notes
146 - 151	Thermo Scientific Chemicals[3] [4]	Purity specified as $\geq 98.0\%$ (GC).
148.0 - 152.0	Tokyo Chemical Industry	Purity specified as $>98.0\%$ (T) (HPLC).
147 - 150	ChemicalBook[5]	Literature value.
146 - 149	Thermo Scientific Alfa Aesar[6]	Purity specified as $\geq 98\%$ .
140 - 141	Pharmacy Education Journal[7]	Result from a specific synthesis and recrystallization procedure.
290 - 291	Chem-Supply[8]	This value is a significant outlier and may refer to a different substance or decomposition.

Note: The majority of sources report a melting point in the range of approximately 146-152°C.



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Caption: Logical relationship between compound purity and melting point characteristics.

Understanding the solubility of **2-Hydroxybenzohydrazide** is essential for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and formulation. Its solubility is dictated by its molecular structure, which includes a polar hydrazide group, a phenolic hydroxyl group, and an aromatic ring.

Table 2: Qualitative Solubility of **2-Hydroxybenzohydrazide**

Solvent	Solubility	Source(s)
Water	Soluble	Chem-Supply[8], ACS Publications[9]
Ethanol	Soluble	Tokyo Chemical Industry, ChemicalBook[5]
Methanol	Soluble	Tokyo Chemical Industry, ChemicalBook[5]

A recent study provided a more detailed analysis of solubility in various alcohols and water, demonstrating that solubility is temperature-dependent, increasing as the temperature rises.[9] This indicates an endothermic dissolution process.[9]

Table 3: Trend of **2-Hydroxybenzohydrazide** Solubility at a Fixed Temperature

Solvent	Relative Solubility
Water	Highest
Methanol (MeOH)	High
Ethanol (EtOH)	↓
1-Propanol (1-PrOH)	↓
2-Propanol (2-PrOH)	↓
1-Butanol (1-BuOH)	Lowest
Source: Based on data from the Journal of Chemical & Engineering Data.[9]	

## Experimental Protocols

Accurate determination of melting point and solubility requires standardized experimental procedures.

The capillary method is a standard technique for determining the melting point of a solid organic compound.

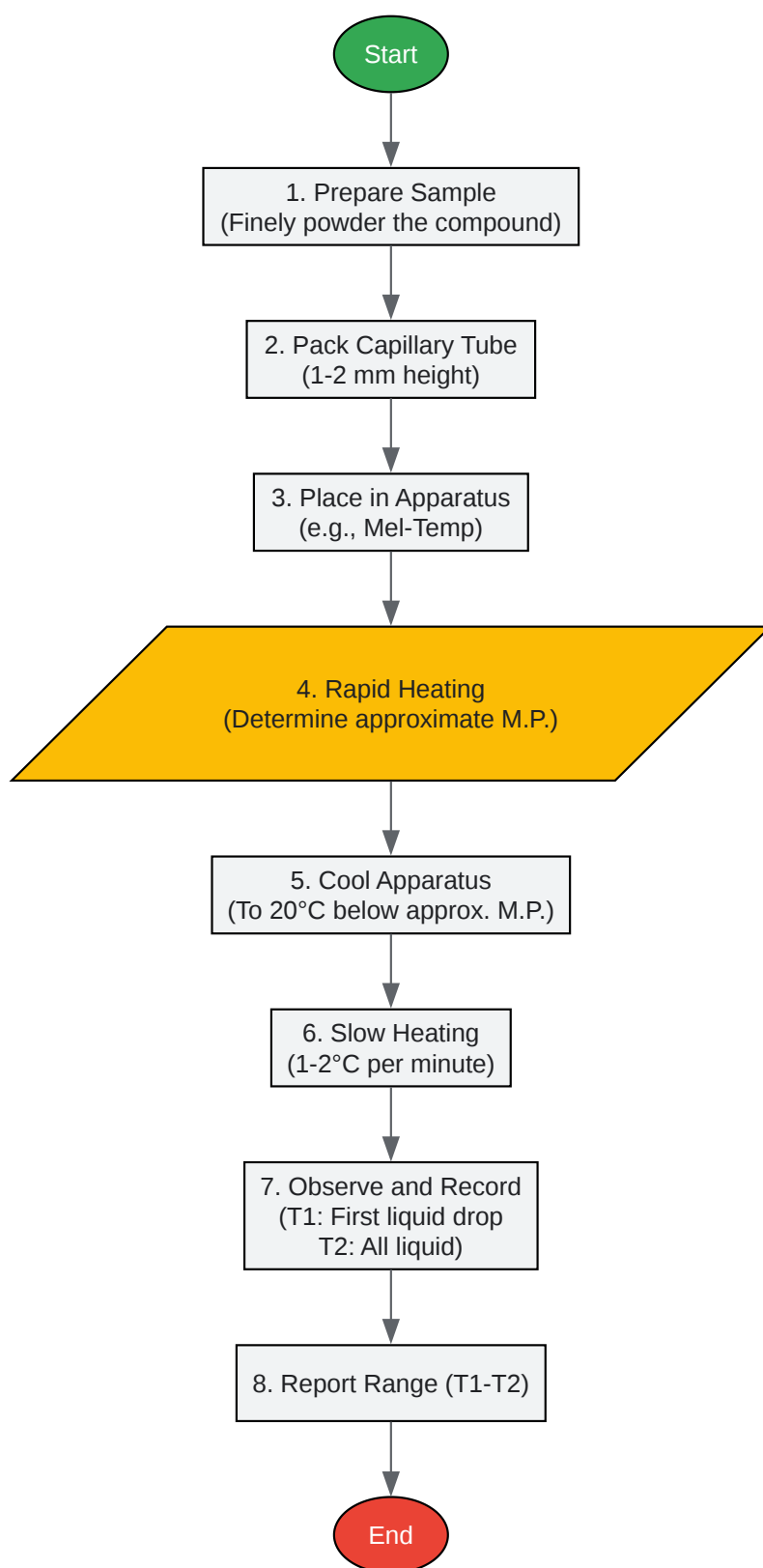
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle or spatula

Procedure:

- **Sample Preparation:** Place a small amount of dry, finely powdered **2-Hydroxybenzohydrazide** onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[\[10\]](#)
- **Packing the Sample:** Invert the tube and tap the sealed end firmly on a hard surface to pack the powder into the bottom. The packed sample height should be 1-2 mm.[\[2\]](#)
- **Apparatus Setup:** Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer bulb is correctly positioned next to the capillary.
- **Approximate Determination (Optional but Recommended):** Heat the apparatus rapidly to get a quick, approximate melting point. This helps in setting the parameters for a more accurate measurement.
- **Accurate Determination:** Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (approximately 1-2°C per minute).[\[10\]](#)
- **Observation and Recording:** Record two temperatures:
  - T1: The temperature at which the first drop of liquid appears.
  - T2: The temperature at which the entire sample has completely melted into a clear liquid.
- **Reporting:** The melting point is reported as the range T1 - T2. For high accuracy, the determination should be repeated at least twice, and the results should be consistent.



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Caption: Experimental workflow for melting point determination using the capillary method.

The shake-flask method is a widely used technique to determine the equilibrium solubility of a compound in a specific solvent.<sup>[11]</sup>

Objective: To determine the saturation concentration of **2-Hydroxybenzohydrazide** in a given solvent at a constant temperature.

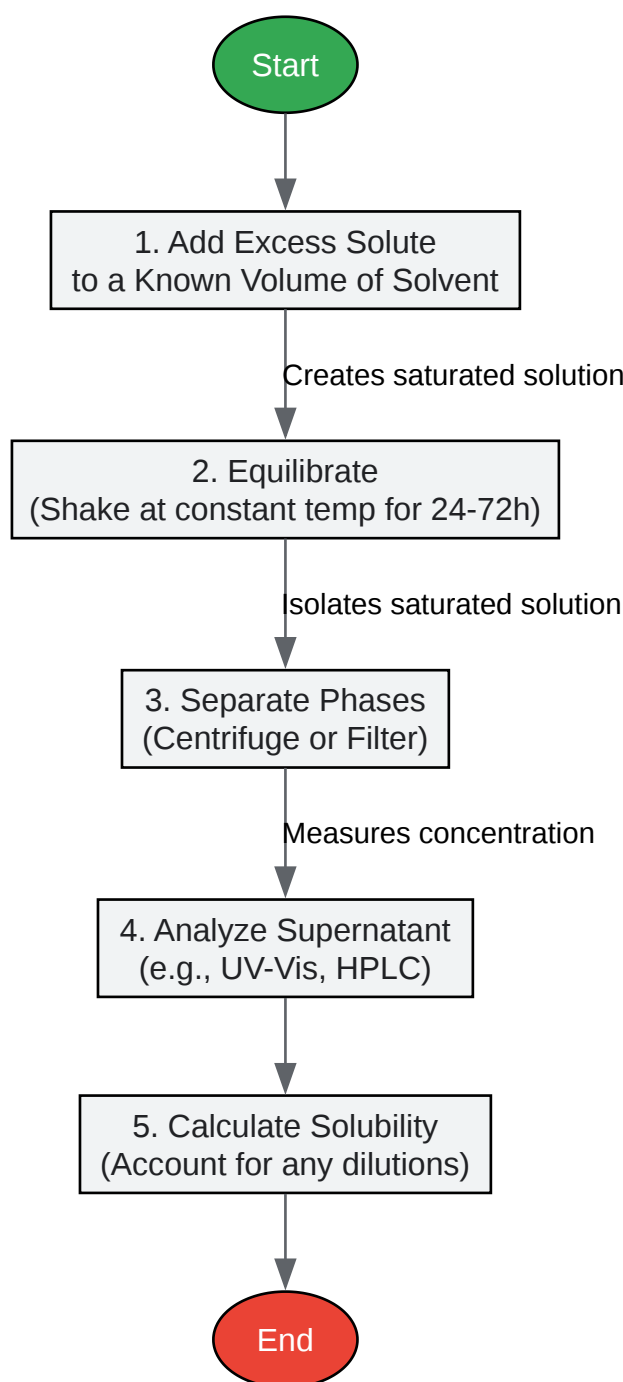
Apparatus:

- Vials or flasks with secure caps
- Orbital shaker or magnetic stirrer with a temperature-controlled bath
- Analytical balance
- Filtration or centrifugation equipment (e.g., syringe filters, centrifuge)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Preparation: Add an excess amount of solid **2-Hydroxybenzohydrazide** to a known volume of the chosen solvent in a flask. The excess solid ensures that a saturated solution is formed.
- Equilibration: Seal the flask and place it in a temperature-controlled shaker or bath. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation: After equilibration, allow the mixture to settle. Separate the saturated solution (supernatant) from the excess solid. This can be done by:
  - Filtration: Using a syringe filter that does not adsorb the compound.
  - Centrifugation: Spinning the sample at high speed and carefully drawing off the clear supernatant.
- Dilution: Accurately dilute a known volume of the clear saturated solution with the same solvent to bring its concentration into the analytical range of the chosen quantification method.

- Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., measuring absorbance with a UV-Vis spectrophotometer at the compound's  $\lambda_{\text{max}}$ ).
- Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of the compound, typically expressed in units such as g/100 mL, mg/mL, or mol/L.





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Caption: Experimental workflow for the shake-flask method of solubility determination.

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